Methyl alpha-D-galactopyranoside
CAS No.: 3396-99-4
VCID: VC0013698
Molecular Formula: C7H14O6
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
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Description | Methyl alpha-D-galactopyranoside is a chemical compound with the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol . It is also known by several synonyms, including methyl alpha-D-galactoside and alpha-methyl-d-galactoside . This compound is classified as an alpha-D-galactoside, featuring a methyl substituent at the anomeric position . As a monosaccharide derivative, it is not a naturally occurring metabolite in humans unless an individual is exposed to the compound or its derivatives . This compound is utilized in diverse applications, including biochemical research, where it acts as a substrate in enzyme assays for studying glycosyltransferases and carbohydrate-active enzymes . It also plays a role in cell culture, promoting cell growth and differentiation, particularly in mammalian cell studies . Furthermore, methyl alpha-D-galactopyranoside is explored in pharmaceutical research for potential drug formulation and is investigated as a food additive to enhance sweetness and improve texture in various food products . It is also used in cosmetic products for its moisturizing properties, improving skin hydration and texture . Another similar compound is Methyl beta-D-glucopyranoside, which belongs to the class of organic compounds known as o-glycosyl compounds . Studies have explored methyl β-D-galactopyranoside esters as potential inhibitors for the SARS-CoV-2 protease enzyme, highlighting their antimicrobial functionalities . Computational studies have also utilized methyl α-D-galactopyranoside in the study of protonated β-d-galactose and its hydrated complex . |
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CAS No. | 3396-99-4 |
Product Name | Methyl alpha-D-galactopyranoside |
Molecular Formula | C7H14O6 |
Molecular Weight | 194.18 g/mol |
IUPAC Name | (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1 |
Standard InChIKey | HOVAGTYPODGVJG-PZRMXXKTSA-N |
SMILES | COC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)O |
Synonyms | 1-O-Methyl-α-D-galactopyranoside; Methyl α-D-Galactoside; Methyl α-Galactopyranoside; NSC 33684; |
PubChem Compound | 76935 |
Last Modified | Sep 14 2023 |
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